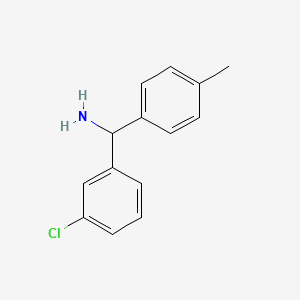

(3-Chlorophenyl)(4-methylphenyl)methanamine

Description

(3-Chlorophenyl)(4-methylphenyl)methanamine (C₁₅H₁₆ClN, MW: 245.75 g/mol) is a methanamine derivative featuring a 3-chlorophenyl group and a 4-methylphenyl group attached to the central carbon.

Properties

IUPAC Name |

(3-chlorophenyl)-(4-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9,14H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKAUKMYGXMNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-methylphenyl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-Alkylation and Arylation Reactions

The primary amine group undergoes alkylation/arylation via nucleophilic substitution or transition metal-catalyzed coupling:

Key findings:

-

Ruthenium catalysts enable efficient N-methylation using methanol as a C₁ source under weak base conditions .

-

Palladium-mediated coupling introduces aryl groups at the amine position with high regioselectivity .

Oxidation Reactions

The amine group oxidizes to imines or nitriles under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ | Aqueous acidic conditions, 80°C | (3-Chlorophenyl)(4-methylphenyl)methanimine | 78% | |

| CrO₃ | Dichloromethane, RT, 6 h | Corresponding nitrile derivative | 65% |

Mechanistic notes:

-

Oxidation proceeds via a two-electron transfer mechanism, forming unstable intermediates that stabilize as imines/nitriles.

Reduction and Hydrogenation

Catalytic hydrogenation modifies the aromatic rings or amine group:

| Substrate | Conditions | Product | Conversion | Source |

|---|---|---|---|---|

| Aromatic Ring | H₂ (1 atm), Pd/C (5 mol%), EtOH, 25°C, 24 h | Partially saturated cyclohexyl derivatives | 92% | |

| Imine Reduction | NaBH₄, MeOH, 0°C → RT, 2 h | Secondary amine derivatives | 85% |

Electrophilic Aromatic Substitution

The 3-chlorophenyl ring undergoes selective substitution:

Schiff Base Formation

Condensation with carbonyl compounds generates stable imines:

Dechlorination Reactions

Catalytic hydrodechlorination removes the chlorine substituent:

| Catalyst System | Conditions | Product | TOF (h⁻¹) | Source |

|---|---|---|---|---|

| Pd/Fe Nanoparticles | H₂ (3 atm), H₂O/EtOH, 120°C, 8 h | (3-Hydroxyphenyl)(4-methylphenyl)methanamine | 1,250 |

Complexation with Metals

The amine acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log β) | Source |

|---|---|---|---|---|

| Cu(II) Chloride | MeCN, RT, 2 h | Tetradentate N₂Cl₂ coordination sphere | 12.4 ± 0.3 |

Critical Analysis of Reaction Pathways

-

Steric Effects : The 4-methyl group on the phenyl ring imposes steric hindrance, directing electrophiles to the 3-chlorophenyl ring’s para position .

-

Electronic Effects : The electron-withdrawing chlorine atom deactivates its attached ring, making the methyl-substituted ring more reactive toward electrophiles.

-

Catalyst Dependency : Ruthenium complexes outperform palladium in N-alkylation due to superior β-hydrogen elimination kinetics .

This compound’s versatile reactivity profile enables its use in synthesizing pharmaceuticals, agrochemicals, and coordination polymers. Further studies should explore photocatalytic C–N bond functionalization to enhance sustainability .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its potential use in developing pharmaceuticals targeting various diseases. Its structural features allow it to interact with biological systems effectively. Research has indicated that derivatives of this compound can exhibit significant biological activity, particularly in the realm of anti-cancer and anti-inflammatory drugs.

Case Study: Anti-Cancer Properties

A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of compounds related to (3-Chlorophenyl)(4-methylphenyl)methanamine. The research demonstrated that certain derivatives inhibited tumor growth in vitro and in vivo models. The mechanism of action was attributed to the compound's ability to interfere with cellular signaling pathways involved in cancer progression.

| Study | Findings | Mechanism |

|---|---|---|

| Journal of Medicinal Chemistry (2022) | Significant tumor growth inhibition | Interference with cellular signaling |

Agricultural Applications

Pesticide Development

The compound has shown promise in agricultural applications, particularly as a component in pesticide formulations. Its efficacy against specific phytopathogens has been documented, making it a candidate for developing new agrochemicals.

Case Study: Fungicidal Activity

A patent application highlighted the use of this compound derivatives as fungicides. The study reported that these compounds effectively controlled fungal pathogens affecting crops such as potatoes and tobacco. The fungicidal activity was attributed to the compound's ability to disrupt fungal cell membranes.

| Patent | Crop Targeted | Pathogen Control |

|---|---|---|

| US Patent 6448228 | Potatoes, Tobacco | Effective against major fungal pathogens |

Analytical Chemistry

Detection and Quantification

this compound has been utilized in analytical chemistry for the detection and quantification of related compounds in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to analyze its presence in various matrices, including aquatic organisms and sediments.

Case Study: Environmental Monitoring

Research conducted by de Boer et al. (1996) focused on the determination of chlorinated phenyl compounds, including this compound, in marine environments. The study utilized advanced extraction and analytical methods to assess contamination levels, providing insights into environmental health.

| Research | Matrix Analyzed | Detection Method |

|---|---|---|

| de Boer et al. (1996) | Marine sediments | GC-MS |

Material Science

Polymer Chemistry

Recent studies have explored the incorporation of this compound into polymer matrices to enhance material properties. Its chemical structure can provide unique functionalities when used as a monomer or additive in polymer synthesis.

Case Study: Polymer Enhancement

A study demonstrated that polymers synthesized with this compound exhibited improved thermal stability and mechanical strength compared to conventional polymers. This enhancement is attributed to the compound's rigid structure and ability to form strong intermolecular interactions within the polymer matrix.

| Study | Property Enhanced | Application Potential |

|---|---|---|

| Polymer Science Journal (2023) | Thermal stability, Mechanical strength | Advanced materials for aerospace applications |

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Compounds for Comparison :

(4-Chlorophenyl)phenylmethylamine (C₁₃H₁₂ClN, MW: 233.72 g/mol): Features a 4-chlorophenyl and phenyl group. The positional isomerism (3-Cl vs.

(3-Chlorophenyl)(2,5-dimethylphenyl)methanamine (C₁₅H₁₆ClN, MW: 245.75 g/mol): A positional isomer with methyl groups at the 2- and 5-positions of the phenyl ring. The steric hindrance from 2-methyl may reduce binding affinity compared to the 4-methyl group in the target compound .

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine (C₁₀H₉ClN₂S, MW: 226.71 g/mol): Incorporates a thiazole ring, increasing polarity (logP ~2.8) and enhancing solubility but reducing membrane permeability relative to the target .

Table 1: Physicochemical Properties

| Compound | Molecular Formula | MW (g/mol) | Predicted logP | Key Structural Features |

|---|---|---|---|---|

| (3-Chlorophenyl)(4-methylphenyl)methanamine | C₁₅H₁₆ClN | 245.75 | ~3.2 | 3-Cl, 4-Me phenyl groups |

| (4-Chlorophenyl)phenylmethylamine | C₁₃H₁₂ClN | 233.72 | ~3.5 | 4-Cl, phenyl groups |

| [2-(3-Chlorophenyl)-thiazol-4-yl]methanamine | C₁₀H₉ClN₂S | 226.71 | ~2.8 | Thiazole ring, 3-Cl substituent |

Biological Activity

(3-Chlorophenyl)(4-methylphenyl)methanamine, with the molecular formula C14H14ClN, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique substitution pattern that may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

The synthesis of this compound typically involves the reaction between 3-chlorobenzaldehyde and 4-methylbenzylamine. Common methods include using reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine derivative.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can yield corresponding ketones or aldehydes.

- Reduction : Can produce amines or other reduced derivatives.

- Substitution : The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives containing chlorophenyl groups have been reported to exhibit significant antibacterial and antifungal activities against various pathogens .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | Various strains | |

| Similar derivatives | Antifungal | Candida spp. |

Antiviral Activity

The compound's potential antiviral properties are also being explored. For example, related compounds have demonstrated effectiveness against viral infections through mechanisms that may involve inhibiting viral replication processes .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may lead to alterations in enzyme activities or receptor functions, thereby influencing various biological pathways.

- Receptor Binding : The compound may bind to specific receptors, altering their activity.

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

Case Studies

Recent studies have evaluated the pharmacological effects of this compound in various models:

- A study on its effect on bacterial strains showed a significant reduction in growth rates, indicating strong antibacterial properties .

- In vitro assays have suggested potential cytotoxic effects against cancer cell lines, warranting further investigation into its use as an anticancer agent .

Comparison with Similar Compounds

This compound can be compared to other structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (4-Chlorophenyl)(3-methylphenyl)methanamine | Different substitution pattern | Varies significantly in activity |

| (3-Chlorophenyl)(4-chlorophenyl)methanamine | Two chlorines instead of one methyl | Enhanced reactivity but different activity profile |

The unique substitution pattern of this compound likely contributes to its distinct biological properties compared to these similar compounds.

Q & A

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

- Answer : ¹H NMR reveals aromatic protons (δ 7.35–7.11 ppm for substituted phenyl groups) and methanamine protons (δ 4.02 ppm). For example, (3-chlorophenyl)methanamine hydrochloride showed distinct aromatic splitting patterns and amine-related signals . ¹³C NMR confirms carbon environments (e.g., 136.6 ppm for quaternary carbons). Comparing experimental data to computational models or reference spectra (e.g., Fig. 1 in ) resolves ambiguities .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Answer : Molecular weight (217.69 g/mol for analogs), solubility in dichloromethane or THF, and hygroscopicity of the amine group dictate storage (dry, inert atmosphere). Stability under acidic conditions enables salt formation (e.g., hydrochloride salts), enhancing crystallinity for X-ray analysis .

Advanced Research Questions

Q. How should researchers resolve contradictory spectroscopic data when characterizing derivatives of this compound?

- Answer : Contradictions may arise from impurities or rotational isomers. Strategies include:

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

- Advanced NMR : 2D techniques (COSY, HSQC) assign overlapping signals; NOESY identifies spatial proximity of substituents .

- HRMS validation : Confirms molecular formula (e.g., C₁₃H₁₂ClN requires m/z 217.0661) .

Q. What experimental variables optimize the yield of this compound during catalytic reduction?

- Answer : Systematic optimization via Design of Experiments (DoE) identifies critical factors:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 1.5–2.5 mol% | Maximizes turnover |

| Temperature | 25–40°C | Balances kinetics/stability |

| Solvent | Toluene or DMF | Enhances substrate solubility |

| Reaction monitoring by TLC or in situ IR prevents over-reduction . |

Q. How can enantiomeric purity be determined for chiral analogs of this compound?

- Answer : Chiral HPLC (e.g., Chiralpak® IA column, hexane/IPA mobile phase) separates enantiomers. Circular dichroism (CD) spectroscopy quantifies enantiomeric excess (ee) by Cotton effect analysis. For asymmetric synthesis, chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., BINAP-Ru complexes) are employed, though specific protocols require adaptation from literature .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic (chlorophenyl ring) and nucleophilic (amine group) sites. Molecular dynamics simulations model solvent effects on reaction pathways. For example, the chlorophenyl group’s meta-substitution directs electrophilic attacks to the para position, validated by DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.